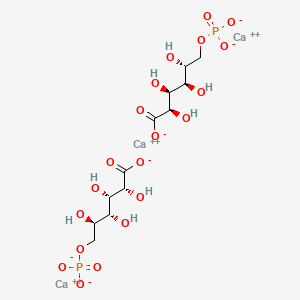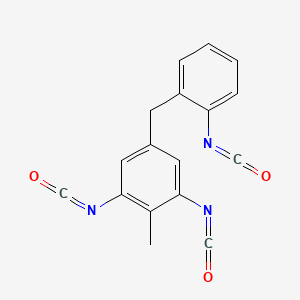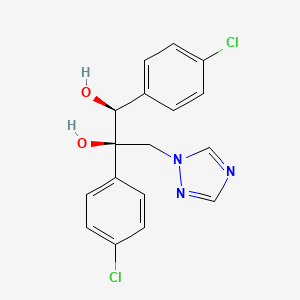
tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is a complex organic compound that features a unique combination of calcium ions and a chiral hexanoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate typically involves the reaction of calcium salts with a chiral hexanoate precursor. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the correct stereochemistry of the product. Common reagents used in the synthesis include calcium chloride and the chiral hexanoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process often includes steps such as crystallization, filtration, and drying to obtain the pure compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) can help in the purification and quality control of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the hexanoate moiety.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The hexanoate group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the hexanoate, while reduction may produce more reduced forms. Substitution reactions can result in a variety of substituted hexanoate derivatives.
Applications De Recherche Scientifique
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium-related disorders.
Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate involves its interaction with specific molecular targets and pathways. The calcium ions play a crucial role in mediating the compound’s effects, while the chiral hexanoate structure interacts with various enzymes and receptors. These interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium gluconate: Another calcium-containing compound used in medical and industrial applications.
Calcium phosphate: Widely used in biological and industrial contexts.
Calcium lactate: Commonly used in food and pharmaceutical industries.
Uniqueness
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is unique due to its specific chiral structure and the combination of calcium ions with a phosphonatooxyhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
83748-20-3 |
|---|---|
Formule moléculaire |
C12H20Ca3O20P2 |
Poids moléculaire |
666.5 g/mol |
Nom IUPAC |
tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/2C6H13O10P.3Ca/c2*7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2*2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;;3*+2/p-6/t2*2-,3-,4+,5-;;;/m11.../s1 |
Clé InChI |
NVXQYTCMBHZGFP-SYAJEJNSSA-H |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















